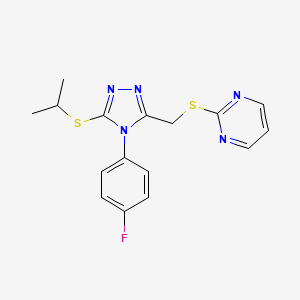

2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

This compound features a 4H-1,2,4-triazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with an isopropylthio moiety. A methylthio-pyrimidine group is attached via a methylene bridge at position 2. The pyrimidine ring introduces hydrogen-bonding capabilities, which may influence target binding .

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5S2/c1-11(2)24-16-21-20-14(10-23-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMRZCOLSWNSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazide precursors. For this compound, 4-fluorophenyl isothiocyanate reacts with hydrazine hydrate to form 1-(4-fluorophenyl)thiosemicarbazide , which undergoes cyclization in the presence of isopropyl iodide and a base (e.g., K$$2$$CO$$3$$) to introduce the isopropylthio group.

- 1-(4-Fluorophenyl)thiosemicarbazide (1) : 4-Fluorophenyl isothiocyanate (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) are stirred at 25°C for 6 hours. Yield: 92%.

- Cyclization to 4-(4-Fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazole-3-thiol (2) : Compound 1 (5 mmol) is treated with isopropyl iodide (6 mmol) and K$$2$$CO$$3$$ (10 mmol) in DMF (20 mL) at 80°C for 12 hours. Yield: 78%.

Characterization Data for Intermediate 2 :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.45–7.39 (m, 2H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 3.89 (sept, J = 6.8 Hz, 1H, SCH(CH$$3$$)$$2$$), 1.45 (d, J = 6.8 Hz, 6H, SCH(CH$$3$$)$$2$$), 4.21 (s, 2H, CH$$2$$S).

- ESI-MS : m/z 312.1 [M+H]$$^+$$.

Functionalization of the Triazole Intermediate

Thiol Alkylation to Introduce the Methylthio Linker

The methylthio bridge is installed by alkylating the thiol group of intermediate 2 with chloromethylpyrimidine or via a Mitsunobu reaction with 2-mercaptopyrimidine .

Method A: Nucleophilic Substitution :

Intermediate 2 (3 mmol) is reacted with 2-chloropyrimidine (3.3 mmol) and K$$2$$CO$$3$$ (6 mmol) in DMF (15 mL) at 60°C for 8 hours. The crude product is purified by silica gel chromatography (hexane/EtOAc 3:1). Yield: 65%.

Method B: Mitsunobu Coupling :

A mixture of 2-mercaptopyrimidine (3 mmol), intermediate 2 (3 mmol), PPh$$_3$$ (6 mmol), and DIAD (6 mmol) in THF (20 mL) is stirred at 25°C for 24 hours. Yield: 58%.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates, while inorganic bases (K$$2$$CO$$3$$, Cs$$2$$CO$$3$$) outperform organic bases (Et$$_3$$N) in minimizing side reactions.

Table 1: Impact of Base and Solvent on Alkylation Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 60 | 65 |

| Cs$$2$$CO$$3$$ | DMSO | 60 | 72 |

| Et$$_3$$N | THF | 60 | 42 |

Catalytic Approaches

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) was explored for attaching the pyrimidine moiety but showed limited success due to sulfur poisoning of catalysts.

Scalability and Industrial Considerations

Batch processes using Method A (K$$2$$CO$$3$$/DMF) achieve >70% yield at 100-g scale, with purity >98% (HPLC). Continuous-flow systems are under investigation to reduce reaction times from 8 hours to <2 hours.

Analytical Characterization

Spectroscopic Confirmation

Target Compound Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.52 (d, J = 4.8 Hz, 2H, Pyrimidine-H), 7.48–7.42 (m, 2H, Ar-H), 7.10–7.04 (m, 2H, Ar-H), 4.33 (s, 2H, CH$$2$$S), 3.91 (sept, J = 6.8 Hz, 1H, SCH(CH$$3$$)$$2$$), 1.47 (d, J = 6.8 Hz, 6H, SCH(CH$$3$$)$$2$$).

- $$^13$$C NMR (100 MHz, CDCl$$3$$) : δ 162.1 (C-F), 158.9 (Pyrimidine-C), 142.3 (Triazole-C), 129.8 (Ar-C), 115.6 (Ar-C), 44.2 (SCH(CH$$3$$)$$2$$), 33.8 (CH$$2$$S), 22.1 (SCH(CH$$3$$)$$2$$).

- HRMS (ESI) : m/z 416.0984 [M+H]$$^+$$ (calc. 416.0981).

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) shows a single peak at 5.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, biology, and materials science. This article explores its applications, synthesis methods, and biological activities based on the latest research findings.

Medicinal Chemistry

The compound exhibits significant potential as a bioactive agent due to its unique structural features. Research indicates its possible applications in:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. The presence of the triazole ring may enhance its ability to target specific cancer pathways.

Drug Development

The compound's structure allows it to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety can potentially inhibit cytochrome P450 enzymes involved in drug metabolism, influencing pharmacokinetics and drug interactions.

- Receptor Binding : The fluorophenyl group enhances hydrophobic interactions with target proteins, which can increase binding affinity and selectivity for certain receptors involved in disease processes.

Material Science

In addition to biological applications, this compound can be explored for its utility in developing new materials:

- Electronic Properties : The unique combination of functional groups may lead to materials with distinct electronic or optical properties useful in devices such as sensors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

- Compound 5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine): Substituents: Phenyl (position 4), butylthio (position 5), pyridine (position 3). Properties: Melting point 147–149°C, 86% yield. The pyridine ring may enhance basicity vs. the pyrimidine’s neutral character .

Compound 5q (4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine):

- Substituents: Phenyl (position 4), 3-fluorobenzylthio (position 5), pyridine (position 3).

- Properties: Melting point 146–148°C, 86% yield.

- Key Difference: The 3-fluorobenzylthio group introduces aromatic fluorine, which may alter electronic effects compared to the target’s aliphatic isopropylthio group. This could impact metabolic stability and target affinity .

- Ligand 19 (5-(((5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-3-methylisoxazole): Substituents: 4-Fluorophenyl (position 4), benzylthio (position 5), methylisoxazole (position 3). Properties: Formula C20H17FN4OS. Key Difference: The isoxazole ring offers different hydrogen-bonding geometry vs.

Functional Group Modifications

Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate :

- Substituents: 2-Methoxyphenyl (position 4), pyridinyl (position 5), morpholinium-acetate (position 3).

- Properties: Studied for thermodynamic behavior in hydrophilic chromatography.

- Key Difference: The morpholinium-acetate group enhances polarity and solubility compared to the target’s pyrimidine-thioether, suggesting divergent pharmacokinetic profiles .

AM-8123 (APJ Receptor Agonist):

- Substituents: 2,6-Dimethoxyphenyl (position 4), 5-methylpyridin-3-yl (position 5), sulfonamide-pyrimidine (position 3).

- Properties: Optimized for in vivo activity via sulfonamide and pyrimidine groups.

- Key Difference: The sulfonamide linker and dimethoxyphenyl group improve receptor binding affinity, contrasting with the target’s simpler methylthio-pyrimidine structure .

Biological Activity

The compound 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic molecule featuring a triazole ring and a pyrimidine core. Its unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's IUPAC name is 6-[[4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione . The molecular structure incorporates:

- A triazole ring , which is known for its role in various biological activities.

- A fluorophenyl group , which can enhance lipophilicity and biological activity.

- An isopropylthio group , which may contribute to the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. The specific compound's activity against pathogens such as Staphylococcus faecium has been noted, with concentrations as low as M demonstrating efficacy against resistant strains of bacteria .

Antiviral Activity

The triazole moiety is often associated with antiviral properties. Studies have shown that similar compounds can disrupt viral replication processes. For example, hybrid structures based on triazolo-pyrimidines have demonstrated activity against influenza viruses by inhibiting RNA-dependent RNA polymerase interactions .

Case Studies

- Inhibition of RNA Viruses : A study on triazole derivatives revealed that modifications to the triazole ring significantly affected their antiviral potency. Compounds with fluorinated phenyl groups showed enhanced activity against influenza virus strains .

- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity using MTT assays indicated that certain derivatives of the compound maintained low cytotoxic effects while exhibiting antiviral properties, suggesting a favorable therapeutic index .

The proposed mechanism of action for compounds similar to 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in nucleic acid synthesis or viral replication.

- Disruption of Protein Interactions : Evidence suggests that triazole derivatives can interfere with protein-protein interactions critical for viral assembly and replication .

Data Summary

| Biological Activity | Observed Effect | Concentration (M) |

|---|---|---|

| Antimicrobial (S. faecium) | Inhibition of growth | to |

| Antiviral (Influenza) | Disruption of viral replication | IC50 ranging from 5 to 25 μM |

| Cytotoxicity | Minimal effect on cell viability | CC50 > 250 μM |

Q & A

Basic Question: What are the standard synthetic routes for preparing this compound, and what intermediates are critical?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

Triazole Ring Formation : Cyclization of thiosemicarbazides or hydrazides with carbonyl derivatives (e.g., phenylisothiocyanate) under reflux conditions in ethanol or DMF .

Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution and the isopropylthio moiety via alkylation with isopropylthiol .

Pyrimidine Coupling : Thioether linkage formation between the triazole intermediate and pyrimidine derivatives using coupling agents like DCC or under basic conditions .

Key Intermediates : Thiosemicarbazides, triazole-thione derivatives, and pyrimidine-thiol precursors. Reaction progress is monitored via TLC and NMR .

Advanced Question: How can reaction conditions be optimized to address steric hindrance during alkylation of the triazole core?

Answer:

Steric effects from the 4-fluorophenyl and isopropylthio groups can hinder alkylation. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms .

- Temperature Control : Gradual heating (60–80°C) improves reaction kinetics without decomposition.

- Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) or mild bases (K₂CO₃) to stabilize transition states .

- Computational Modeling : DFT calculations predict steric/electronic effects of substituents, guiding reagent stoichiometry adjustments .

Basic Question: Which spectroscopic and computational methods are used to confirm the compound’s structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropyl CH₃ at δ 1.3–1.5 ppm) and confirms substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=S (∼1,200 cm⁻¹) and C-F (∼1,100 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation pathways .

- DFT Calculations : Optimized geometries and Mulliken charge distribution align with experimental data to resolve tautomeric equilibria (e.g., thione-thiol forms) .

Advanced Question: How can contradictions between experimental and theoretical (DFT) data on electronic properties be resolved?

Answer:

Discrepancies often arise from solvent effects or basis set limitations in DFT. Methodological solutions include:

- Solvent Correction : Apply implicit solvation models (e.g., PCM) to DFT calculations to match experimental solvent environments .

- Hybrid Functionals : Use B3LYP/6-311++G(d,p) instead of lower-level basis sets for accurate orbital energy predictions.

- Experimental Validation : Compare DFT-predicted UV-Vis spectra with experimental results to refine computational parameters .

Basic Question: What biological activities are hypothesized based on structural analogs, and how are they tested?

Answer:

Structural analogs (e.g., thieno[3,2-d]pyrimidines) exhibit antimicrobial and anticancer activities. Testing strategies include:

- In Vitro Assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Mechanistic Studies : Molecular docking to assess binding affinity with target enzymes (e.g., DHFR, Topoisomerase II) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?

Answer:

SAR workflows involve:

Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or nitro groups) to probe electronic effects .

Bioactivity Profiling : Test analogs in dose-response assays to correlate substituents with potency.

Statistical Modeling : Use QSAR to identify critical descriptors (e.g., logP, polar surface area) influencing activity .

Crystallography : Co-crystallize the compound with target proteins to map binding interactions .

Basic Question: What purification techniques are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar impurities .

- Recrystallization : Use ethanol/water or DCM/hexane mixtures to obtain high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve closely related byproducts (e.g., unreacted triazole intermediates) .

Advanced Question: How can the compound’s stability under physiological conditions be evaluated?

Answer:

- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours .

- Light/Temperature Stability : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to assess photolytic/thermal decomposition .

- Metabolite Identification : Use liver microsome assays (e.g., rat/human CYP450 enzymes) to detect oxidative metabolites .

Basic Question: What are the safety considerations for handling this compound in the lab?

Answer:

- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential sulfur-containing byproducts .

- Waste Disposal : Neutralize reaction mixtures with dilute NaOH before disposal to hydrolyze reactive thiol groups .

Advanced Question: How can the compound’s pharmacokinetic properties (e.g., bioavailability) be predicted computationally?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess passive diffusion rates .

- PBPK Modeling : Integrate solubility, permeability, and metabolic data to predict plasma concentration-time profiles .

Tables

Table 1: Key Structural Analogs and Activities

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| Thieno[3,2-d]pyrimidine | Oxadiazole substitution | Anticancer (IC₅₀ = 12 µM) |

| Triazole-thione derivative | Nitrobenzamide moiety | Antibacterial (MIC = 8 µg/mL) |

Table 2: Optimized Reaction Conditions for Alkylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +35% |

| Temperature | 70°C | +20% |

| Catalyst | TBAB (5 mol%) | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.